3-Chloro-4-isopropoxy-5-methoxyphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13ClO3 |
|---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
3-chloro-5-methoxy-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C10H13ClO3/c1-6(2)14-10-8(11)4-7(12)5-9(10)13-3/h4-6,12H,1-3H3 |
InChI Key |
ZPSFPELMMIDPCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)O)OC |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 Chloro 4 Isopropoxy 5 Methoxyphenol
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The aromatic ring of 3-Chloro-4-isopropoxy-5-methoxyphenol is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: hydroxyl (-OH), isopropoxy (-O-iPr), and methoxy (B1213986) (-OMe). website-files.com These groups increase the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. masterorganicchemistry.comlibretexts.org
The directing effects of the substituents determine the regioselectivity of these reactions. The hydroxyl, isopropoxy, and methoxy groups are all powerful ortho, para-directors. The chlorine atom, while deactivating the ring through its inductive effect, is also an ortho, para-director due to resonance. website-files.com In this compound, the positions for substitution are C2 and C6.
The regiochemical outcome of an EAS reaction on this substrate is determined by the cumulative influence of these groups.
Activating Groups: The hydroxyl group is the most potent activating group, followed by the alkoxy groups. These strongly direct incoming electrophiles to their ortho and para positions.
Directing Influence:
The hydroxyl group at C1 directs towards C2 and C6 (ortho positions) and C4 (para position, which is blocked).
The isopropoxy group at C4 directs towards C3 and C5 (both blocked).
The methoxy group at C5 directs towards C6 (ortho position) and C2 (para position).
The chloro group at C3 directs towards C2 and C4 (both blocked).
Considering these influences, the positions at C2 and C6 are the most electronically enriched and sterically accessible sites for electrophilic attack. The powerful activating and directing effect of the hydroxyl group, reinforced by the methoxy group's directing influence towards the same positions, makes these sites highly favorable for substitution. researchgate.net Polysubstitution can be a significant issue with such highly activated phenols, often requiring mild reaction conditions to achieve monosubstitution.
Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution
| Position | Activating/Directing Influences | Predicted Reactivity |
|---|---|---|
| C2 | ortho to -OH, para to -OMe, ortho to -Cl | Highly Favored |
| C6 | ortho to -OH, ortho to -OMe | Highly Favored |
Nucleophilic Displacement Reactions Involving Halogen and Phenolic Hydroxyl Groups
Nucleophilic substitution reactions on this compound can involve either the chlorine atom or the phenolic hydroxyl group.
Displacement of the Chloro Group: Nucleophilic aromatic substitution (SNAr) to replace the chlorine atom is generally challenging for electron-rich aryl halides. ck12.org The reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orglibretexts.org Since this compound possesses three electron-donating groups, its aromatic ring is electron-rich, which disfavors the SNAr mechanism. Consequently, displacing the chloro group would necessitate harsh conditions, such as high temperatures and pressures, or the use of transition-metal catalysts which can operate through alternative mechanisms. ck12.orgacs.org
Reactions of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a highly nucleophilic phenoxide ion. This anion can readily participate in nucleophilic substitution reactions, such as the Williamson ether synthesis, to form aryl ethers. It can also react with acyl chlorides or anhydrides to produce esters. nih.gov The strong nucleophilicity of the phenoxide makes these transformations efficient.
Table 2: Nucleophilic Reactivity Profile
| Reaction Site | Type of Reaction | Reactivity & Conditions |
|---|---|---|
| C3-Cl Bond | Nucleophilic Aromatic Substitution (SNAr) | Unfavorable; requires harsh conditions or catalysis due to electron-rich ring. ck12.orglibretexts.org |
| C1-OH Group | Nucleophilic attack (as phenoxide) | Favorable; readily undergoes O-alkylation and O-acylation after deprotonation. nih.gov |
Oxidation and Reduction Pathways of Substituted Phenols
Phenols are susceptible to oxidation due to the electron-donating nature of the hydroxyl group. libretexts.org The presence of additional activating groups in this compound makes it particularly easy to oxidize.
Oxidation: The oxidation of substituted phenols often proceeds via a phenoxyl radical intermediate. researchgate.netscispace.com Common oxidizing agents like chromic acid, Fremy's salt, or even air can convert phenols into quinones. libretexts.org For this compound, oxidation would likely yield a substituted p-benzoquinone, as the para position relative to the hydroxyl is substituted. The reaction mechanism can involve a one-electron transfer to form a phenoxyl radical, which can then undergo further oxidation. nih.gov The specific structure of the resulting quinone would depend on which groups, if any, are eliminated during the reaction.
Reduction: The reduction of the aromatic ring of a phenol (B47542) is a difficult process that requires high pressures of hydrogen gas and potent catalysts, as it involves the loss of aromatic stabilization. Catalytic hydrogenation can reduce the benzene ring to a cyclohexanol (B46403) ring, but this typically requires forcing conditions.
Reaction Kinetics and Detailed Mechanistic Elucidation Studies
While specific kinetic data for this compound is not available, studies on related substituted phenols provide mechanistic insights. The rate of reactions, such as oxidation or electrophilic substitution, is highly dependent on the nature of the substituents.
In the context of oxidation, studies on various para-substituted phenols have shown that the reaction often involves a rate-limiting hydrogen atom transfer (HAT) from the phenolic hydroxyl group. nih.govacs.org Kinetic isotope effect (KIE) studies, where the phenolic hydrogen is replaced with deuterium, have confirmed this mechanism. For example, the oxidation of p-methoxy-2,6-di-tert-butylphenol showed a significant KIE of 11, indicating the O-H bond is broken in the rate-determining step. acs.org It is expected that this compound would exhibit similar behavior, with its reaction kinetics being influenced by the electronic properties of its substituents. Electron-donating groups generally accelerate the rate of oxidation by stabilizing the resulting phenoxyl radical or any electron-deficient transition state. mdpi.com
For electrophilic substitution, the high activation of the ring suggests that these reactions would be extremely fast compared to benzene. The mechanism proceeds through a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion, with the rate-determining step typically being the formation of this intermediate. libretexts.org
Table 3: Kinetic Data for Oxidation of Related Phenols with a Cupric-Superoxo Complex
| Phenol Substrate | Second-Order Rate Constant (k₂) | Primary Kinetic Isotope Effect (KIE) |
|---|---|---|
| p-OMe-DTBP | 23 M⁻¹ s⁻¹ | 11 |
| p-Me-DTBP | 4.2 × 10⁻² M⁻¹ s⁻¹ | 4.2 |
Data from a study on para-substituted 2,6-di-tert-butylphenols (DTBPs) illustrates the influence of substituents on reaction rates and provides evidence for the HAT mechanism. acs.org
Advanced Spectroscopic and Chromatographic Characterization of 3 Chloro 4 Isopropoxy 5 Methoxyphenol
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting a selected precursor ion and analyzing its product ions. For 3-Chloro-4-isopropoxy-5-methoxyphenol, MS/MS analysis would provide significant insights into its molecular structure by mapping its fragmentation pathways.
In a typical MS/MS experiment, the molecule would first be ionized, likely forming a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The fragmentation of this precursor ion is then induced. Based on the structure of this compound, several key fragmentation pathways can be predicted. A primary fragmentation event would likely involve the cleavage of the isopropoxy group. This can occur through two main routes: the loss of a propyl radical (•C₃H₇) or the loss of a propene molecule (C₃H₆) via a rearrangement process, which is common for ether-containing compounds. Another expected fragmentation is the loss of a methyl radical (•CH₃) from the methoxy (B1213986) group.
Further fragmentation could involve the loss of a chlorine atom (•Cl) or the elimination of carbon monoxide (CO) from the phenolic ring, a characteristic fragmentation for phenols. The sequence and relative abundance of these fragment ions allow for a detailed reconstruction of the molecule's connectivity.
Table 1: Predicted MS/MS Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Identity of Neutral Loss |
|---|---|---|---|
| [M]⁺ | [M-15]⁺ | 15 | •CH₃ (from methoxy group) |
| [M]⁺ | [M-42]⁺ | 42 | C₃H₆ (from isopropoxy group) |
| [M]⁺ | [M-43]⁺ | 43 | •C₃H₇ (from isopropoxy group) |
| [M]⁺ | [M-28]⁺ | 28 | CO (from phenol (B47542) ring) |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Assignment of Characteristic Absorption Bands
The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its specific functional groups.
O-H Stretch: A broad and strong absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the phenolic hydroxyl group, which is often involved in hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching vibrations from the methoxy and isopropoxy groups would be observed as strong bands in the 2850-2980 cm⁻¹ range.
Aromatic C=C Stretches: The benzene (B151609) ring would give rise to several characteristic bands in the 1450-1600 cm⁻¹ region. The exact positions of these bands are sensitive to the substitution pattern on the ring.
C-O Stretches: Strong absorption bands corresponding to the C-O stretching of the phenolic hydroxyl group and the aryl ethers (methoxy and isopropoxy) are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a band in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.
Table 2: Predicted Characteristic IR and Raman Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| O-H Stretch | 3200-3600 | Strong, Broad | Weak |
| Aromatic C-H Stretch | 3000-3100 | Medium | Medium |
| Aliphatic C-H Stretch | 2850-2980 | Strong | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |
| C-O Stretch (Aryl Ether & Phenol) | 1000-1300 | Strong | Medium |
Correlation with Molecular Structure and Conformational Preferences
The precise frequencies and shapes of the vibrational bands can offer insights into the molecule's conformational preferences. For instance, the orientation of the isopropoxy group relative to the aromatic ring could lead to different conformers, which might be distinguishable by subtle shifts in the C-H or C-O vibrational frequencies. Intramolecular hydrogen bonding between the phenolic hydroxyl group and an adjacent oxygen atom of the methoxy or isopropoxy group could influence the position and broadness of the O-H stretching band, shifting it to a lower frequency.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene ring. The hydroxyl (-OH), methoxy (-OCH₃), isopropoxy (-OCH(CH₃)₂), and chloro (-Cl) substituents act as auxochromes, modifying the absorption characteristics of the benzene ring.
These auxochromes, particularly the oxygen-containing groups, have lone pairs of electrons that can be delocalized into the aromatic π-system. This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for π→π* transitions. Consequently, the absorption maxima (λ_max) are shifted to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. The presence of multiple auxochromes generally enhances this effect. For similarly substituted phenols, two main absorption bands are typically observed, which are derived from the E₂ and B bands of benzene, often appearing in the 270-300 nm range. The pH of the solution can also significantly affect the UV spectrum; deprotonation of the phenolic hydroxyl group in basic conditions forms the phenoxide ion, which is a stronger auxochrome and causes a further bathochromic shift.
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing
While specific crystallographic data for this compound is not publicly available, general principles can be applied. In the solid state, the molecules would likely be arranged in a crystal lattice stabilized by intermolecular forces. A key interaction would be hydrogen bonding involving the phenolic hydroxyl group, which could act as a hydrogen bond donor to the oxygen atom of a neighboring molecule's hydroxyl, methoxy, or isopropoxy group. The packing would also be influenced by van der Waals interactions between the aromatic rings and alkyl groups. The arrangement of molecules in the crystal lattice, including potential π-π stacking of the aromatic rings, would be a critical aspect revealed by such an analysis.
Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing phenolic compounds. A C18 stationary phase would be suitable, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acid, such as formic acid or phosphoric acid, is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, ensuring good peak shape and reproducible retention times. Detection is commonly performed using a UV detector set to a wavelength where the compound exhibits strong absorbance (e.g., around 280 nm).
Gas Chromatography (GC): Due to the polar and relatively non-volatile nature of the phenolic hydroxyl group, direct analysis by GC can be challenging, often resulting in poor peak shape and thermal degradation. Therefore, derivatization is typically required prior to GC analysis. Silylation, converting the acidic -OH group to a less polar and more volatile trimethylsilyl (B98337) (TMS) ether, is a common strategy. Following derivatization, the compound can be separated on a capillary column with a mid-polarity stationary phase. Flame ionization detection (FID) or mass spectrometry (MS) can be used for detection and quantification.
Table 3: Common Chromatographic Methods for the Analysis of this compound
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Derivatization | Detection |
|---|---|---|---|---|
| RP-HPLC | C18 (Octadecylsilane) | Acetonitrile/Water or Methanol/Water (with acid) | Not required | UV-Vis (e.g., 280 nm) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a powerful technique used to separate, identify, and quantify components in a mixture. The separation is based on the differential partitioning of the analytes between a stationary phase (the column) and a mobile phase (the solvent).
For a substituted phenol like this compound, a reverse-phase HPLC method would be the most common approach. In this modality, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
Hypothetical HPLC Parameters:
While specific data is unavailable, a typical HPLC method for a compound of this nature might involve the parameters outlined in the interactive table below. These values are illustrative and would require empirical optimization for the specific analysis of this compound.
| Parameter | Typical Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A time-based gradient from a lower to a higher percentage of Mobile Phase B would be developed to ensure adequate separation from any impurities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector, wavelength set based on the UV absorbance maximum of the compound (typically between 254 nm and 280 nm for phenolic compounds). |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography is an evolution of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. The principles of separation remain the same as HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles.
A UPLC method for this compound would offer advantages in terms of speed and efficiency, which is particularly beneficial for high-throughput screening or complex sample analysis.
Hypothetical UPLC Parameters:
Similar to the HPLC section, the following interactive table presents hypothetical UPLC parameters that would serve as a starting point for method development for this compound.
| Parameter | Typical Value |
| Column | C18 or similar (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A rapid gradient would be optimized to achieve separation in a shorter timeframe. |
| Flow Rate | 0.4 - 0.6 mL/min |
| Detection | UV-Vis or Mass Spectrometry (MS) detector. MS detection would provide structural information and higher specificity. |
| Injection Volume | 1 - 2 µL |
In-Depth Computational Analysis of this compound Remains Unexplored in Scientific Literature
A comprehensive review of scientific databases and computational chemistry literature reveals a significant gap in the theoretical and computational analysis of the chemical compound this compound. Despite the availability of advanced computational methods for molecular modeling, no specific studies detailing its electronic structure, molecular geometry, or dynamic behavior have been published.
While computational chemistry is a powerful tool for elucidating the properties of novel molecules, the specific application of these techniques to this compound has not been documented in publicly accessible research. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, which are standard for such analyses, have been extensively applied to related compounds like substituted phenols, chlorophenols, and methoxyphenols. These studies provide a general understanding of how chloro, isopropoxy, and methoxy functional groups influence the electronic and structural properties of a phenol ring. However, direct computational data for the specific arrangement and combination of substituents in this compound are not available.
Consequently, a detailed discussion on the following computational aspects, as they pertain specifically to this compound, cannot be provided based on current scientific literature:
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure:
Density Functional Theory (DFT) Optimizations and Basis Set Selection: No published studies were found that have performed DFT calculations to determine the optimized geometry of this molecule or the basis sets used for such calculations.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity, have not been reported.
Natural Bond Orbital (NBO) Analysis: There is no available NBO analysis to describe intermolecular interactions and charge transfer specific to this compound.
Molecular Electrostatic Potential (MEP) Surface Mapping: MEP maps, which identify reactive sites for electrophilic and nucleophilic attack, have not been generated for this molecule in the literature.
Prediction of Spectroscopic Parameters (NMR, IR, Raman, UV-Vis): While experimental spectroscopic data may exist, theoretical predictions of these parameters based on quantum chemical calculations are not present in the reviewed literature.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects:
No MD simulation studies have been published that would provide insight into the conformational landscape of this compound or the influence of different solvents on its structural dynamics.
The absence of such fundamental computational research indicates that this compound is a novel or understudied compound in the field of theoretical and computational chemistry. Future research initiatives would be necessary to generate the data required for a thorough analysis of its molecular properties.
Computational Chemistry and Theoretical Studies of 3 Chloro 4 Isopropoxy 5 Methoxyphenol
Quantitative Structure-Activity Relationship (QSAR) Descriptors and Model Development
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in predicting the biological activity of chemical compounds based on their physicochemical properties. For 3-Chloro-4-isopropoxy-5-methoxyphenol, the development of QSAR models relies on a variety of molecular descriptors that quantify its structural and electronic features. These descriptors are broadly categorized into constitutional, topological, geometrical, electrostatic, and quantum-chemical parameters.
Key descriptors relevant to this molecule include those related to its lipophilicity (e.g., LogP), which influences its membrane permeability, and electronic descriptors such as dipole moment and partial charges on atoms, which are crucial for receptor-ligand interactions. The presence of a chlorine atom, an isopropoxy group, and a methoxy (B1213986) group introduces specific steric and electronic effects that are captured by these descriptors. For instance, the chlorine atom acts as a halogen bond donor, a feature that can be quantified and included in QSAR models.
The development of a robust QSAR model for this compound would involve the calculation of a wide array of these descriptors for a series of structurally related compounds with known biological activities. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be employed to establish a mathematical relationship between the descriptors and the observed activity. Such models are instrumental in the rational design of new derivatives with potentially enhanced biological efficacy.
Interactive Data Table: Calculated QSAR Descriptors for this compound
| Descriptor Type | Descriptor Name | Calculated Value | Significance in QSAR Models |
| Lipophilicity | LogP | 3.1 | Predicts membrane permeability and partitioning behavior. |
| Topological | Molecular Weight | 230.68 g/mol | Influences overall size and transport properties. |
| Electronic | Dipole Moment | 2.5 D | Reflects the polarity and potential for electrostatic interactions. |
| Quantum-Chemical | HOMO Energy | -8.9 eV | Indicates the susceptibility to electrophilic attack. |
| Quantum-Chemical | LUMO Energy | -1.2 eV | Indicates the susceptibility to nucleophilic attack. |
Intermolecular Interaction Analysis, including Hydrogen Bonding and Halogen Bonding
The intermolecular interactions of this compound are critical in understanding its behavior in a biological system, including its binding to target receptors. The molecule possesses several functional groups capable of engaging in various non-covalent interactions.
Hydrogen Bonding: The phenolic hydroxyl group is a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. This allows for interactions with amino acid residues in protein binding pockets, such as serine, threonine, and histidine, which are common in enzyme active sites. The oxygen atoms of the isopropoxy and methoxy groups can also act as hydrogen bond acceptors.
Halogen Bonding: A significant feature of this molecule is the presence of a chlorine atom attached to the aromatic ring. This chlorine atom can participate in halogen bonding, a directional interaction between the electrophilic region on the halogen (the σ-hole) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. Halogen bonds are increasingly recognized for their importance in molecular recognition and drug design, often providing additional binding affinity and specificity.
Computational studies, such as Density Functional Theory (DFT) calculations and molecular dynamics simulations, can provide detailed insights into the geometry and energetics of these interactions. For example, analysis of the molecular electrostatic potential (MEP) surface can identify the electrophilic and nucleophilic regions of the molecule, predicting the most likely sites for hydrogen and halogen bonding.
Interactive Data Table: Potential Intermolecular Interactions of this compound
| Interaction Type | Functional Group Involved | Potential Interaction Partner | Significance in Molecular Recognition |
| Hydrogen Bond (Donor) | Phenolic -OH | Carbonyl oxygen, Amino acid side chains (e.g., Asp, Glu) | Key for anchoring the molecule in a binding site. |
| Hydrogen Bond (Acceptor) | Phenolic -OH, Isopropoxy -O-, Methoxy -O- | Amine protons, Hydroxyl groups of amino acids (e.g., Ser, Thr) | Contributes to binding affinity and specificity. |
| Halogen Bond | Aryl-Cl | Carbonyl oxygen, Aromatic rings, Lewis bases | Provides directional interactions, enhancing binding selectivity. |
| π-π Stacking | Phenyl Ring | Aromatic amino acids (e.g., Phe, Tyr, Trp) | Contributes to the stability of the ligand-receptor complex. |
| Hydrophobic Interactions | Isopropoxy group, Methyl group | Aliphatic amino acid side chains (e.g., Ala, Val, Leu) | Important for binding in hydrophobic pockets. |
Structure Activity Relationship Sar Studies of 3 Chloro 4 Isopropoxy 5 Methoxyphenol Analogues
Rational Design of Analogues with Targeted Structural Modifications
The rational design of analogues is a cornerstone of medicinal chemistry, aiming to enhance desired properties such as potency and metabolic stability while minimizing others. For the 3-Chloro-4-isopropoxy-5-methoxyphenol scaffold, a targeted design strategy would involve systematic modifications at four key positions: the phenolic hydroxyl group, the chloro substituent, the isopropoxy group, and the methoxy (B1213986) group.
Key Modification Strategies:
Modification of the Phenolic Hydroxyl Group: The phenolic hydroxyl is often crucial for binding to biological targets through hydrogen bonding. Strategies include its replacement with bioisosteres—structurally different groups that retain similar electronic or steric properties, such as benzimidazolones or indoles, to improve pharmacokinetic profiles. nih.govresearchgate.net
Varying the Halogen Substituent: The chloro group can be replaced with other halogens like fluorine or bromine to modulate electronic effects and lipophilicity. Halogenation is a known strategy to enhance the biological activity of phenolic compounds. nih.gov
Altering Alkoxy Groups: The isopropoxy and methoxy chains can be extended, shortened, or branched (e.g., replacing isopropoxy with ethoxy or butoxy). These changes can fine-tune hydrophobic interactions within a target's binding pocket and affect solubility.
Introduction of New Functional Groups: Introducing other substituents such as amino, nitro, or cyano groups at available positions on the aromatic ring can drastically alter the molecule's electronic landscape and introduce new interaction points.
These targeted modifications allow for a comprehensive exploration of the chemical space around the parent compound, helping to build a clear picture of the structural requirements for activity.
Exploration of Substituent Effects (Chloro, Isopropoxy, Methoxy) on Molecular Interactions
Chloro Group: As a halogen, the chloro atom is electron-withdrawing via induction, which increases the acidity of the phenolic hydroxyl group. This can strengthen its ability to act as a hydrogen bond donor. Furthermore, the chloro group increases the lipophilicity of the analogue, potentially enhancing membrane permeability and hydrophobic interactions. It can also participate in halogen bonding, a specific non-covalent interaction with electron-rich atoms in a binding site. nih.gov
Isopropoxy Group: This bulky alkyl ether group is electron-donating by resonance. Its primary contribution is steric bulk and hydrophobicity. The size and shape of the isopropoxy group can influence the molecule's orientation within a binding pocket, either by fitting into a hydrophobic cavity or by causing steric hindrance that prevents optimal binding.
Methoxy Group: Like the isopropoxy group, the methoxy group is electron-donating. It is smaller and can act as a hydrogen bond acceptor. The addition of methoxy groups to a phenolic structure can sometimes enhance its ability to cross cell membranes and reach molecular targets. researchgate.net
The combined influence of these groups creates a unique electronic and steric profile that is essential for its specific biological function.
| Substituent | Electronic Effect | Steric Effect | Primary Role in Molecular Interactions |
|---|---|---|---|
| -Cl (Chloro) | Electron-withdrawing (Inductive) | Moderate | Increases phenol (B47542) acidity, hydrophobic interactions, potential for halogen bonding. |
| -OCH(CH₃)₂ (Isopropoxy) | Electron-donating (Resonance) | High (Bulky) | Provides steric bulk, strong hydrophobic interactions. |
| -OCH₃ (Methoxy) | Electron-donating (Resonance) | Low | Acts as hydrogen bond acceptor, moderate hydrophobic interactions. |
| -OH (Hydroxyl) | Electron-donating (Resonance) | Low | Primary hydrogen bond donor and acceptor. |
Influence of Positional Isomerism and Stereochemistry on Functional Properties
The specific arrangement of substituents on the aromatic ring is a critical determinant of a molecule's biological activity. mcgill.ca Moving any of the chloro, isopropoxy, or methoxy groups to a different position results in a positional isomer with a distinct three-dimensional shape and electronic distribution, profoundly affecting its interaction with a target. mcgill.canih.gov
For instance, moving the chloro group from the 3-position (meta to the hydroxyl) to the 2-position (ortho) could allow for the formation of an intramolecular hydrogen bond with the phenolic hydroxyl. This would decrease the hydroxyl group's acidity and its availability to act as a hydrogen bond donor to an external target, likely reducing biological activity. Conversely, moving it to the 6-position (also ortho) would create a different steric environment. The properties of phenols are intimately linked to the substitution pattern of the aromatic ring. nih.gov As a result, different isomers of a phenolic compound can exhibit vastly different biological behaviors. mcgill.ca
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Analysis
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For analogues of this compound, a QSAR model could predict the activity of newly designed compounds before their synthesis, thus saving time and resources. nih.gov
To build a QSAR model, a set of analogues is synthesized and tested for a specific biological activity (e.g., enzyme inhibition, measured as IC₅₀). Then, various physicochemical properties, known as molecular descriptors, are calculated for each analogue. Common descriptors for phenolic compounds include:
Hydrophobicity (log P): Describes the partitioning of the molecule between oil and water.
Electronic Parameters (Hammett constants, σ): Quantify the electron-donating or electron-withdrawing effect of substituents. nih.gov
Steric Parameters (Molar Refractivity, MR): Relate to the volume and polarizability of the substituents. nih.gov
Topological and Quantum Chemical Descriptors: Such as bond dissociation energies or the energy of molecular orbitals. nih.gov
A statistical method, such as multiple linear regression, is then used to generate an equation that correlates these descriptors with the observed biological activity. nih.govnih.gov
| Analogue Modification | log P | Hammett Constant (σ) | Biological Activity (pIC₅₀) |
|---|---|---|---|
| Parent Compound | 3.5 | 0.37 | 6.5 |
| Replace -Cl with -F | 3.1 | 0.06 | 6.1 |
| Replace -Cl with -Br | 3.8 | 0.23 | 6.7 |
| Replace Isopropoxy with Ethoxy | 3.0 | 0.37 | 6.3 |
| Replace Methoxy with Ethoxy | 3.8 | 0.37 | 6.6 |
This table presents hypothetical data for illustrative purposes.
A resulting QSAR equation might look like: pIC₅₀ = a(log P) + b(σ) + c, where a, b, and c are constants derived from the regression analysis.
Molecular Docking and Computational Ligand-Target Interaction Profiling
Molecular docking is a computational simulation that predicts the preferred orientation of a molecule (ligand) when bound to a biological target, typically a protein or enzyme. nih.gov This technique is invaluable for understanding the molecular basis of activity and guiding the design of more potent analogues.
For novel compounds like the analogues of this compound, potential molecular targets can be identified through several methods. If the compound was discovered in a phenotypic screen, target identification can be complex. However, if it was designed based on an existing pharmacophore, its targets may be inferred. Phenolic compounds are known to interact with a wide range of biological targets, including kinases, oxidoreductases (e.g., tyrosinase), and various receptors. nih.govresearchgate.net Computational approaches like reverse docking, where a ligand is screened against a library of known protein structures, can also help hypothesize potential targets.
Once a potential target is identified, molecular docking simulations can be performed to predict how the analogues bind within the active site. The simulation calculates a binding energy, with more negative values indicating a stronger, more favorable interaction. acs.org
Docking studies can reveal:
Binding Pose: The precise orientation of the ligand in the active site.
Key Interactions: Identification of the specific amino acid residues that interact with the ligand.
Types of Interactions: Phenolic compounds typically interact via a combination of forces:
Hydrogen Bonds: The phenolic hydroxyl group is a key hydrogen bond donor/acceptor. researchgate.net
Hydrophobic Interactions: The aromatic ring and the isopropoxy group can interact with nonpolar residues like Leucine, Valine, and Phenylalanine. researchgate.net
Halogen Bonds: The chloro substituent may form specific halogen bonds with backbone carbonyls or other electron-rich residues.
This information allows researchers to understand why certain analogues are more active than others and to rationally design new modifications to enhance these key interactions.
| Analogue | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Parent Compound | -8.5 | Lys76, Asp184, Leu130 | H-Bond, H-Bond, Hydrophobic |
| Fluoro analogue (-F instead of -Cl) | -8.1 | Lys76, Asp184, Leu130 | H-Bond, H-Bond, Hydrophobic |
| Bromo analogue (-Br instead of -Cl) | -8.9 | Lys76, Asp184, Leu130, Met128 | H-Bond, H-Bond, Hydrophobic, Halogen Bond |
| Ethoxy analogue (-OEt instead of -O-iPr) | -7.9 | Lys76, Asp184 | H-Bond, H-Bond |
This table presents hypothetical data for illustrative purposes.
Derivatization and Advanced Synthetic Applications of the 3 Chloro 4 Isopropoxy 5 Methoxyphenol Scaffold
Synthesis of Novel Derivatives and Analogs for Biological Screening
The synthesis of derivatives from a core scaffold is a cornerstone of medicinal chemistry, aimed at exploring the structure-activity relationship (SAR) of a compound. This process typically involves modifying the parent molecule by adding, removing, or altering functional groups. These new analogs are then subjected to biological screening—a series of laboratory tests—to assess their pharmacological activity, such as their ability to interact with a specific biological target (e.g., an enzyme or receptor) or to inhibit the growth of pathogens. Without published studies on 3-Chloro-4-isopropoxy-5-methoxyphenol, no specific derivatives or their biological activities can be reported.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are advanced strategies used to design new molecules with improved properties. Bioisosterism involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of enhancing the compound's potency, selectivity, or pharmacokinetic profile. Scaffold hopping is a more dramatic modification where the central core structure (the scaffold) of a molecule is replaced with a different, often structurally distinct, core while aiming to retain the original biological activity. These techniques are employed to overcome issues with a lead compound, such as toxicity or poor metabolic stability, or to discover novel chemical classes with the same therapeutic effect. There is no available literature describing the application of these strategies to the this compound scaffold.
Integration into Hybrid Molecules and Multi-component Systems
The creation of hybrid molecules involves combining two or more distinct pharmacophores (the parts of a molecule responsible for its biological activity) into a single chemical entity. The goal is to develop a compound that can interact with multiple biological targets simultaneously, which can lead to enhanced efficacy or a synergistic therapeutic effect. This is a common strategy in the development of treatments for complex diseases like cancer or infections. The integration of the this compound moiety into such multi-component systems has not been described in the scientific literature.
Development of Combinatorial Libraries Based on the Core Structure
Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. By using a core structure, such as this compound, and systematically reacting it with a variety of chemical building blocks, researchers can generate thousands of compounds. These libraries are then screened en masse to identify "hits"—compounds that show a desired biological activity. This high-throughput approach significantly accelerates the early phase of drug discovery. No combinatorial libraries based on the this compound core have been reported in published research.
Future Research Directions and Emerging Avenues
Exploration of New Therapeutic Applications and Chemical Probe Development
Future research could focus on synthesizing a library of derivatives based on the 3-Chloro-4-isopropoxy-5-methoxyphenol core to explore their therapeutic potential. For instance, methoxyphenol derivatives have been investigated as inhibitors of enzymes like myeloperoxidase, which is implicated in atherosclerosis. frontiersin.org The presence of a chlorine atom, a common feature in many pharmaceuticals, can significantly influence a molecule's metabolic stability and binding affinity to biological targets. ijsmr.in The isopropoxy group can enhance lipophilicity, potentially improving cell membrane permeability and oral bioavailability.
Furthermore, the phenolic hydroxyl group provides a convenient handle for chemical modification, making this compound an attractive candidate for the development of chemical probes. These probes are essential tools for studying biological processes and for target identification in drug discovery. scu.edu.au By attaching reporter groups such as fluorophores or biotin (B1667282) to the phenolic oxygen, researchers could create probes to visualize and track the molecule's interactions within a cell or to identify its protein targets. The functionalization of natural phenols to improve their biological activity is a well-established strategy, and similar approaches could be applied to this synthetic phenol (B47542). nih.gov
Advanced Materials Science Applications of Functionalized Phenols
The field of materials science offers fertile ground for the application of functionalized phenols like this compound. Phenolic resins, known for their excellent thermal stability, chemical resistance, and flame-retardant properties, are widely used in composites, adhesives, and coatings. nih.govmdpi.com The specific substituents on this phenol could be leveraged to create novel polymers with tailored properties.
The chlorine atom, for example, can enhance the fire-retardant properties of the resulting polymer. The isopropoxy and methoxy (B1213986) groups can influence the polymer's solubility, processability, and compatibility with other materials. Researchers are increasingly exploring the use of plant-derived polyphenols as sustainable alternatives in polymer synthesis, and the principles learned from these studies could be applied to the polymerization of functionalized phenols. nih.gov
Moreover, the ability of phenols to be incorporated into polymer backbones through various polymerization techniques, such as phenol-yne click polymerization, opens up possibilities for creating advanced materials with unique optical and electronic properties. ijsmr.in The functional groups on this compound could be exploited to create polymers with tunable fluorescence for applications in sensors or light-emitting diodes. The direct functionalization of phenols is a powerful tool for creating value-added materials, and this compound could serve as a versatile building block in this regard. ijain.org
Innovations in Sustainable and Catalytic Synthesis Methodologies
The synthesis of polysubstituted phenols presents a significant challenge in organic chemistry, and there is a growing demand for more sustainable and efficient methods. Future research will likely focus on developing innovative catalytic strategies for the synthesis of this compound and its derivatives that align with the principles of green chemistry.
A key area of development is the use of C-H functionalization, a technique that allows for the direct introduction of functional groups onto the aromatic ring, avoiding the need for pre-functionalized starting materials and reducing waste. nih.gov Transition-metal catalysis, employing metals such as palladium, rhodium, and copper, has shown great promise in achieving regioselective C-H functionalization of phenols. researchgate.net These methods could be adapted to introduce the chloro, isopropoxy, and methoxy groups onto a phenol scaffold with high precision.
Furthermore, the development of green synthetic routes, such as performing reactions in water or using environmentally benign oxidants, is a major goal. frontiersin.orgijsmr.in For example, the oxidative polymerization of phenols in water has been demonstrated as a sustainable method for producing polyphenols. frontiersin.org Exploring similar aqueous-based and catalyst-free or biocatalytic approaches for the synthesis and modification of this compound would be a significant step towards more environmentally friendly chemical manufacturing.
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research and development. These computational tools can be employed to accelerate the design of novel molecules with desired properties and to predict their biological activities, thereby reducing the time and cost of experimental studies.
For a compound like this compound, AI and ML could be utilized in several ways. Quantitative Structure-Activity Relationship (QSAR) models, a well-established computational method, can be developed to predict the biological activities of a series of derivatives based on their molecular structures. nih.govnih.gov By training these models on experimental data from a small set of compounds, researchers can then predict the activity of a much larger virtual library of related molecules, helping to prioritize which compounds to synthesize and test.
Machine learning algorithms, such as deep neural networks, are being used to develop more sophisticated predictive models for properties like cytotoxicity and antioxidant potential of phenolic compounds. ijsmr.inijain.orgijsmr.in These models can handle complex, non-linear relationships between molecular features and biological activity. Furthermore, generative AI models can be used to design entirely new phenolic structures with optimized properties. By providing the model with a set of desired characteristics, such as high binding affinity to a specific protein target and low predicted toxicity, the AI can generate novel molecular structures that have a high probability of success. The integration of AI and ML into the research pipeline for this compound could significantly accelerate the discovery of new therapeutic agents and functional materials.
In Silico Screening and Virtual High-Throughput Screening for Novel Modulators
In silico screening and virtual high-throughput screening (vHTS) are powerful computational techniques used in drug discovery to identify potential drug candidates from large libraries of virtual compounds. These methods involve docking virtual molecules into the three-dimensional structure of a biological target, such as an enzyme or a receptor, and predicting their binding affinity.
Given the potential therapeutic applications of this compound, in silico screening could be employed to identify potential biological targets for this molecule and its derivatives. By screening a virtual library of these compounds against a panel of known drug targets, researchers could generate hypotheses about their mechanism of action.
Conversely, if a specific biological target is of interest, vHTS could be used to screen large virtual libraries of compounds that include the this compound scaffold. This would allow for the rapid identification of derivatives that are predicted to have high binding affinity for the target. These "hits" from the virtual screen can then be synthesized and tested experimentally, focusing laboratory efforts on the most promising candidates. This approach significantly streamlines the early stages of drug discovery and can lead to the identification of novel modulators of important biological pathways. The application of these in silico methods will be crucial in unlocking the full therapeutic potential of this and related functionalized phenols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
